molecular formula C16H13ClN2O2 B14140016 2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione CAS No. 323187-09-3

2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B14140016
CAS No.: 323187-09-3
M. Wt: 300.74 g/mol
InChI Key: IECYGRFBGDRNKP-UHFFFAOYSA-N
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Description

2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloropyridine moiety and a hexahydro-ethenocyclopropa-isoindole core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Chloropyridine Moiety: This step involves the chlorination of pyridine derivatives under controlled conditions.

    Isoindole Formation: The final step involves the formation of the isoindole ring through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The chloropyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-2-chloropyridine: Shares the chloropyridine moiety but lacks the complex isoindole structure.

    1,3,4-Oxadiazole Derivatives: Contains similar heterocyclic structures but with different functional groups and properties.

    Tetrahalogeno-1H-isoindole-1,3(2H)-diones: Similar isoindole core but with different substituents.

Uniqueness

2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione stands out due to its combination of the chloropyridine moiety and the hexahydro-ethenocyclopropa-isoindole core, which imparts unique chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

323187-09-3

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

4-(4-chloropyridin-2-yl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C16H13ClN2O2/c17-7-3-4-18-12(5-7)19-15(20)13-8-1-2-9(11-6-10(8)11)14(13)16(19)21/h1-5,8-11,13-14H,6H2

InChI Key

IECYGRFBGDRNKP-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=NC=CC(=C5)Cl

solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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